1-(Aminoformylmethyl)pyridinium chloride

Surfactant Chemistry Interfacial Science Cationic Amphiphiles

Procurement teams developing β-lactam antibiotics face supply inconsistency for the C7-side-chain precursor needed to introduce the 1-carbamoylmethylpyridin-4-yl pharmacophore. This compound is the exact solution. - SAR-validated: Cephalosporins with this substituent show broad-spectrum potency, outperforming N-methylpyridinium analogs against Pseudomonas organisms. - Process advantage: Unlike long-chain pyridinium ILs, [CMPy]Cl enhances ammonia oxidation and undergoes biotransformation, minimizing ecotoxicity risk. - Supply assurance: ≥98% purity (HPLC), available in gram-to-kilogram quantities with room-temperature storage and global shipping.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 41220-29-5
Cat. No. B1334033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminoformylmethyl)pyridinium chloride
CAS41220-29-5
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC(=O)N.[Cl-]
InChIInChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H
InChIKeyIMJBHWDMQIYCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminoformylmethyl)pyridinium Chloride (CAS 41220-29-5): Chemical Identity, Class, and Procurement Baseline


1-(Aminoformylmethyl)pyridinium chloride (CAS 41220-29-5), also systematically named 1-(carbamoylmethyl)pyridinium chloride or 1-(2-amino-2-oxoethyl)pyridinium chloride, is a quaternary pyridinium salt with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g·mol⁻¹ . The compound consists of a pyridinium cation substituted at the N1-position with a carbamoylmethyl (–CH₂CONH₂) group, paired with a chloride counterion . It appears as a white to light-yellow crystalline solid with a melting point reported in the 205–213 °C range (depending on recrystallization conditions), is soluble in water, and is commercially available at ≥98% purity (HPLC) from multiple reputable suppliers including TCI, Aladdin Scientific, and Fisher Scientific . As an N-substituted pyridinium salt bearing a primary amide functionality, it serves as a versatile synthetic intermediate for pyridinium ylide generation, a building block in multicomponent heterocyclic synthesis, and a hydrophilic ionic liquid component

Why Generic Substitution Fails for 1-(Aminoformylmethyl)pyridinium Chloride: The Critical Role of the Carbamoylmethyl N1-Substituent


Substituting 1-(aminoformylmethyl)pyridinium chloride with other commercially available N-alkyl- or N-benzylpyridinium salts is not functionally equivalent, because the carbamoylmethyl (–CH₂CONH₂) group at the N1-position imparts a specific combination of electronic, conformational, and reactivity properties that simple alkyl or benzyl pyridinium salts lack [1][2]. Unlike N-methylpyridinium or N-benzylpyridinium derivatives, the carbamoylmethyl substituent enables ylide formation under mildly basic conditions, facilitates multicomponent cyclocondensation reactions to access pharmacologically relevant pyridinone and bipyridinium scaffolds [3], and confers distinctly lower environmental toxicity profiles compared with long-chain alkylpyridinium ionic liquids [2]. Procurement decisions based solely on the generic 'pyridinium chloride' category without evaluating the specific N1-substituent risk selecting a compound that cannot participate in the desired ylide-mediated transformation, exhibits higher ecotoxicity, or lacks the requisite hydrogen-bonding donor/acceptor capacity for crystal engineering applications

Quantitative Differential Evidence for 1-(Aminoformylmethyl)pyridinium Chloride Versus Closest Analogs


Critical Micelle Concentration (CMC) Reduction: Carbamoylmethyl Pyridinium Surfactants vs. Traditional Alkyl Pyridinium Surfactants

A homologous series of 1-(alkylcarbamoylmethyl)pyridinium chloride surfactants (CncmpCl, n = 12, 14, 16) bearing the carbamoylmethyl (aminoacylmethyl) linkage at the N1-position demonstrated a general decrease in critical micelle concentration (CMC) compared with traditional N-alkylpyridinium surfactants that lack this amide-containing spacer [1]. The presence of the aminoacylmethyl group enhances hydrogen-bonding capacity and headgroup hydrophilicity, shifting the hydrophilic–lipophilic balance (HLB) toward more efficient micellization at lower concentrations. Conductivity and surface tension measurements in pure water and NaCl solutions (0.1–0.5 M) at multiple temperatures (15–40 °C) confirmed that CMCs of CncmpCl surfactants are consistently lower than those of their conventional N-alkylpyridinium counterparts, with micelle formation being entropy-driven and thermodynamically favorable across the temperature range studied [1]. Although the target compound itself (n = 0; no long alkyl chain) is not a surfactant, the carbamoylmethyl headgroup architecture is the same pharmacophore responsible for this CMC-lowering effect, making it the essential precursor for synthesizing surface-active derivatives with quantifiably superior micellization efficiency relative to traditional pyridinium surfactants [1].

Surfactant Chemistry Interfacial Science Cationic Amphiphiles

Enhanced Ammonia Oxidation Rate (AOR) vs. Long-Chain Pyridinium Ionic Liquids in Environmental Bioremediation

In a head-to-head comparison of three ionic liquids (ILs) tested against enriched ammonia-oxidizing bacteria (AOB) cultures, 1-carbamoylmethylpyridinium chloride ([CMPy]Cl) enhanced the ammonia oxidation rate (AOR), whereas the long-chain analog 1-dodecylpyridinium chloride ([DPy]Cl) caused significant inhibition [1]. The study examined ILs at graded concentrations (50–500 mg·L⁻¹) and measured AOR as a function of nitrite production over 24 h. [CMPy]Cl and 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) both stimulated AOB activity, while [DPy]Cl exhibited dose-dependent toxicity, suppressing AOR at concentrations ≥100 mg·L⁻¹. Importantly, the removal mechanism for [DPy]Cl was primarily biosorption (physical adsorption to biomass), whereas [CMPy]Cl underwent biotransformation via oxidation at the terminal carbon, indicating a fundamentally different and more environmentally compatible fate pathway [1]. This positions [CMPy]Cl as a markedly less ecotoxic pyridinium IL for applications where accidental environmental release is a concern.

Ionic Liquid Ecotoxicity Ammonia-Oxidizing Bacteria Bioremediation

Aqueous Buffer Stability: Pyridinium Salts Bearing 1-Carbamoylmethyl Substituents Enable Coexistence with 1,4-Dihydropyridine Reduced Forms

A systematic stability study of fourteen 1,3-disubstituted pyridinium salts and their corresponding 1,4-dihydropyridine reduction products in aqueous buffers revealed that only four compound pairs exhibited pH ranges where both the oxidized pyridinium and reduced dihydropyridine forms were simultaneously stable (defined as <10% decomposition over 24 h) [1]. Critically, the stable pairs all shared a common structural motif: a carbamoyl (–CONH₂) or acetyl (–COCH₃) group at the 3-position AND a carbamoylmethyl (–CH₂CONH₂), methoxymethyl, or acetonyl group at the 1-position [1]. Pyridinium salts bearing simple N-alkyl substituents (e.g., methyl) at the 1-position, even those with a 3-carbamoyl group, were not among the simultaneously stable pairs, indicating that the carbamoylmethyl N1-substituent is essential for achieving the unique pH stability window required for pyridinium–dihydropyridine cofactor model studies and redox cycling applications [1]. The study further established that the acetic acid-catalyzed hydration rates of 1-alkyl-3-carbamoyl-1,4-dihydropyridines correlate with Taft σ* values (ρ* = −2.00), providing a quantitative framework for predicting stability based on N1-substituent electronic effects.

Pyridinium-Dihydropyridine Redox System Aqueous Stability NADH Model Chemistry

Synthetic Yield in Multicomponent Pyridinone Synthesis: Carbamoylmethyl vs. Ethoxycarbonylmethyl Pyridinium Chloride

In a four-component cyclocondensation reaction for the synthesis of 4,6-diaryl-2-pyridinones and 4-aryl-5,6,7,8-tetrahydro-2-quinolinones under microwave irradiation (NH₄OAc/HOAc system), both N-carbamoylmethylpyridinium chloride and N-ethoxycarbonylmethylpyridinium chloride were evaluated as pyridinium salt substrates [1]. The study demonstrates that N-carbamoylmethylpyridinium chloride participates effectively in this multicomponent reaction with aromatic aldehydes and substituted acetophenones or cyclohexanone, yielding the desired pyridinone products [1]. The carbamoylmethyl derivative provides the advantage of a primary amide terminus that can serve as a hydrogen-bond donor for crystal engineering or further derivatization, whereas the ethoxycarbonylmethyl analog furnishes an ester terminus requiring deprotection for similar downstream applications. The direct comparability of the two N-substituents in the same multicomponent protocol establishes that the carbamoylmethyl variant is the reagent of choice when a primary amide handle is needed in the final product without additional deprotection steps.

Multicomponent Reaction Pyridinone Synthesis Microwave-Assisted Organic Synthesis

Pharmaceutical Relevance: 1-Carbamoylmethylpyridinium as a Privileged Cephalosporin C7-Substituent for Anti-Pseudomonal Activity

Patent literature establishes that cephalosporin antibiotics bearing a 1-carbamoylmethylpyridinium-4-yl group at the C7 position exhibit broad-spectrum antibiotic activity that is unusually high against Gram-negative organisms, particularly strains of Pseudomonas [1]. The specific combination of the pyridinium positive charge and the primary carbamoyl (–CONH₂) moiety at the N1-methylene position was found to be critical for this enhanced anti-pseudomonal potency, distinguishing it from cephalosporins bearing alternative quaternary ammonium substituents such as N-methylpyridinium, N-methylpyrrolidinium, or simple trimethylammonium groups. Preferred embodiments of the invention explicitly identify the 1-carbamoylmethylpyridinium-4-yl group as the optimal C7-substituent for maximizing activity against Pseudomonas organisms, establishing a quantifiable structure–activity relationship (SAR) that directly informs procurement decisions for medicinal chemistry programs targeting β-lactam antibiotic optimization.

β-Lactam Antibiotics Cephalosporin SAR Anti-Pseudomonal Agents

Conformational and Hydrogen-Bonding Architecture: Carbamoylmethyl Pyridinium Salts as Predictable Supramolecular Building Blocks

X-ray crystallographic analysis of N-(carbamoylmethyl)pyridinium perchlorate revealed that the C–N(carbamoyl) bond has significant double-bond character (bond length: 1.319(5) Å), indicating sp² hybridization delocalized over the O–C–N(carbamoyl) unit [1]. The carbamoylmethyl plane is canted at 63.5(2)° relative to the attached pyridinium ring plane, and molecular mechanics calculations identified two major conformers of the N-carbamoylmethylpyridinium cation [1]. This well-defined conformational preference, combined with the established hydrogen-bonding donor capacity of the primary amide (–CONH₂) group, enables the predictable construction of C–H···O hydrogen-bonded networks whose topology (grid, stair, or bilayer) can be rationally tuned by anion selection [2]. A series of 1-carbamoylmethyl-3-ethoxycarbonylmethylpyridinium salts with different anions (PF₆⁻, BF₄⁻, OTf⁻, Br⁻) demonstrated anion-dependent supramolecular assembly, with the carbamoylmethyl amide serving as the primary hydrogen-bond donor directing framework architecture [2]. Simple N-alkylpyridinium salts lacking the carbamoyl group cannot participate in these directional hydrogen-bonding interactions and thus cannot serve as equivalent building blocks in crystal engineering applications.

Crystal Engineering Hydrogen-Bonded Networks Pyridinium Self-Assembly

Optimal Application Scenarios for 1-(Aminoformylmethyl)pyridinium Chloride Based on Differential Evidence


Synthesis of Cephalosporin Antibiotics with Enhanced Anti-Pseudomonal Activity

Medicinal chemistry teams developing β-lactam antibiotics should prioritize 1-(aminoformylmethyl)pyridinium chloride as the C7-side-chain precursor for introducing the 1-carbamoylmethylpyridinium-4-yl pharmacophore. Patent SAR data demonstrate that cephalosporins bearing this specific substituent exhibit broad-spectrum activity with unusually high potency against Pseudomonas organisms, outperforming cephalosporins that incorporate alternative quaternary ammonium groups such as N-methylpyridinium or trimethylammonium [1]. The compound serves as a critical building block for synthesizing preferred embodiments of anti-pseudomonal cephalosporins, where the primary amide functionality of the carbamoylmethyl group is essential for target binding.

Green Ionic Liquid Formulation for Environmentally Compatible Industrial Bioprocesses

For process engineers selecting ionic liquids for bioprocess applications where accidental environmental release is a risk, 1-(aminoformylmethyl)pyridinium chloride ([CMPy]Cl) offers a quantifiable ecotoxicity advantage. Head-to-head testing against enriched ammonia-oxidizing bacteria demonstrated that [CMPy]Cl enhances ammonia oxidation rates, whereas the long-chain analog 1-dodecylpyridinium chloride ([DPy]Cl) causes significant inhibition at concentrations ≥100 mg·L⁻¹ [1]. Furthermore, [CMPy]Cl undergoes biotransformation via terminal carbon oxidation, contrasting with [DPy]Cl that persists via biomass adsorption. This makes [CMPy]Cl the preferred pyridinium IL for processes requiring compatibility with wastewater treatment microbial consortia [1].

NADH/NAD⁺ Biomimetic Redox Cofactor Model Studies Requiring Aqueous Co-stability of Both Oxidation States

Investigators studying NADH/NAD⁺ redox chemistry or developing biomimetic hydride-transfer catalysts should select pyridinium salts bearing the 1-carbamoylmethyl substituent, as these are among the only pyridinium derivatives for which both the oxidized (pyridinium) and reduced (1,4-dihydropyridine) forms remain simultaneously stable in aqueous Tris buffer (defined as <10% decomposition over 24 h) [1]. Simple N-alkylpyridinium salts lacking the carbamoylmethyl group at the N1-position do not exhibit this pH stability window, making them unsuitable for experiments requiring the coexistence of both redox states in aqueous media [1].

Rational Crystal Engineering of Anion-Tunable Hydrogen-Bonded Supramolecular Frameworks

Crystal engineers and supramolecular chemists designing anion-responsive hydrogen-bonded networks should procure 1-(aminoformylmethyl)pyridinium chloride as the cationic building block, exploiting the well-characterized conformational preference (carbamoylmethyl–pyridinium canting angle 63.5(2)°) and the primary amide group's dual hydrogen-bond donor capacity [1]. Crystallographic evidence demonstrates that this building block enables the rational construction of grid, stair, or bilayer architectures whose topology is predictably tuned by anion identity (PF₆⁻, BF₄⁻, OTf⁻, Br⁻) [2]. N-alkylpyridinium salts lacking the carbamoyl H-bond donor cannot substitute in these directional supramolecular assembly protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Aminoformylmethyl)pyridinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.